molecular formula C12H14O3 B14492819 Propan-2-yl 3-phenyloxirane-2-carboxylate CAS No. 65017-34-7

Propan-2-yl 3-phenyloxirane-2-carboxylate

Cat. No.: B14492819
CAS No.: 65017-34-7
M. Wt: 206.24 g/mol
InChI Key: VKEMYLFSAOCKSY-UHFFFAOYSA-N
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Description

Propan-2-yl 3-phenyloxirane-2-carboxylate is an organic compound with the molecular formula C12H14O3 It is known for its unique structure, which includes an oxirane ring (epoxide) and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 3-phenyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the Darzens condensation reaction, where an aldehyde or ketone reacts with an α-haloester in the presence of a base to form an epoxide. For instance, the reaction between benzaldehyde and isopropyl chloroacetate in the presence of a strong base like sodium hydride can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Darzens condensation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The epoxide ring can undergo nucleophilic substitution to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the epoxide ring.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used to reduce the ester group.

    Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under mild conditions.

Major Products Formed

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Resulting from the reduction of the ester group.

    Substituted Epoxides: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Propan-2-yl 3-phenyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-phenyloxirane-2-carboxylate involves its reactivity with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-phenyloxirane-2-carboxylate: Similar structure but with an ethyl group instead of an isopropyl group.

    Methyl 3-phenyloxirane-2-carboxylate: Contains a methyl group instead of an isopropyl group.

Uniqueness

Propan-2-yl 3-phenyloxirane-2-carboxylate is unique due to its specific combination of an isopropyl group, an epoxide ring, and a carboxylate ester. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research.

Properties

CAS No.

65017-34-7

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

propan-2-yl 3-phenyloxirane-2-carboxylate

InChI

InChI=1S/C12H14O3/c1-8(2)14-12(13)11-10(15-11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3

InChI Key

VKEMYLFSAOCKSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1C(O1)C2=CC=CC=C2

Origin of Product

United States

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